[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Fluoroaromatics
are a type of aromatic compound where one or more hydrogen atoms attached to the aromatic ring are replaced by fluorine atoms . They are known for their high stability, and the fluorine atom’s high electronegativity can significantly influence the compound’s reactivity and properties .
Triazoles
, on the other hand, are a class of five-membered ring compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their ability to mimic the structure of natural bioactive compounds . They can interact with various biological targets, leading to a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction is usually catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The starting materials include 3-fluoro-2-methylphenyl azide and propargyl alcohol. The reaction proceeds as follows:
- Dissolve 3-fluoro-2-methylphenyl azide and propargyl alcohol in a suitable solvent, such as tetrahydrofuran (THF).
- Add copper(I) iodide as a catalyst.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
- [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(3-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(3-iodo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Uniqueness
The presence of the fluorine atom in [1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol imparts unique properties to the compound. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it more effective as a drug candidate. Additionally, the fluorine atom can influence the compound’s reactivity and interaction with biological targets, providing distinct advantages over similar compounds.
Properties
IUPAC Name |
[1-(3-fluoro-2-methylphenyl)triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHGJQOYOZIUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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